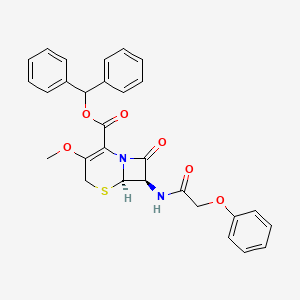
Ethyl (s)-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4S)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (4S)-1,3-thiazolidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of L-cysteine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of Ethyl (s)-thiazolidine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Ethyl (4S)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
Ethyl (4S)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl (s)-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Ethyl (4S)-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives such as:
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Thiazole derivatives: These compounds share the thiazole ring but differ in their substitution patterns and biological activities.
属性
分子式 |
C6H11NO2S |
|---|---|
分子量 |
161.22 g/mol |
IUPAC 名称 |
ethyl (4S)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |
InChI 键 |
ZRBNETYZYOXTLS-RXMQYKEDSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CSCN1 |
规范 SMILES |
CCOC(=O)C1CSCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-aminopyridin-4-yl)amino]benzonitrile](/img/structure/B8635858.png)



![1-[(3-Chloropyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8635938.png)








